molecular formula C8H8F2OS B3347757 2,6-Difluoro-3-(methylthio)benzyl alcohol CAS No. 1428234-82-5

2,6-Difluoro-3-(methylthio)benzyl alcohol

Cat. No. B3347757
CAS RN: 1428234-82-5
M. Wt: 190.21 g/mol
InChI Key: JJQZXCPQIATUBT-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-(methylthio)benzyl alcohol” is a chemical compound with the molecular formula C8H8F2OS . It has a molecular weight of 190.21 g/mol . This compound is widely used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “2,6-Difluoro-3-(methylthio)benzyl alcohol” is 1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis Applications

2,6-Difluoro-3-(methylthio)benzyl alcohol is utilized in various synthesis processes. For example, it's involved in the synthesis of benzyl ethers from alcohols, as demonstrated in a study where a pyridinium salt was used for benzylation of alcohols, yielding good to excellent results (Poon & Dudley, 2006). Additionally, it plays a role in the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols and aliphatic alcohols, as evidenced by a study where dithiocarbonates reacted with IF5-pyridine-HF (Inoue, Fuse & Hara, 2015).

Reaction and Mechanistic Studies

The compound is also key in studying reaction mechanisms. A research demonstrated the secondary benzylation of various nucleophiles using secondary benzyl alcohol and metal triflates (Noji et al., 2003). Another study explored the oxidative rearrangement of benzyl alcohols to form benzyl fluoromethyl ethers, showcasing the compound's role in such transformations (Ochiai, Yoshimura & Miyamoto, 2009).

Catalytic Applications

2,6-Difluoro-3-(methylthio)benzyl alcohol has been used in catalytic processes. A study highlighted the half-sandwich ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands, emphasizing the compound's relevance in catalyst design and application (Saleem et al., 2013).

Safety and Hazards

The safety information for “2,6-Difluoro-3-(methylthio)benzyl alcohol” includes the following hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

(2,6-difluoro-3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQZXCPQIATUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methylthio)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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